hCAXII-IN-1 is a compound identified as a potential inhibitor of the human carbonic anhydrase isozyme XII (hCA XII), which plays a significant role in various physiological processes, including pH regulation and carbon dioxide transport. This compound has been developed through advanced computational methods aimed at drug discovery, particularly focusing on non-classical inhibitors that can selectively target hCA XII without affecting other isoforms.
The development of hCAXII-IN-1 emerged from studies utilizing computer-aided drug design techniques. These studies employed various methodologies such as pharmacophore modeling, molecular docking, and molecular dynamics simulations to identify and optimize potential inhibitors from large chemical databases .
hCAXII-IN-1 belongs to the class of sulfonamide derivatives, which are known for their ability to inhibit carbonic anhydrases. This compound specifically targets the hCA XII isoform, making it a subject of interest in therapeutic applications related to conditions like cancer and glaucoma where hCA XII is implicated .
The synthesis of hCAXII-IN-1 involves several key steps that typically include:
For example, one synthesis pathway for related compounds involved using 4-hydrazinobenzenesulfonamide hydrochloride as a starting material, which was reacted with other intermediates under controlled conditions to yield high-purity products with yields often exceeding 70% .
The molecular structure of hCAXII-IN-1 features a sulfonamide group attached to a pyrazole ring, which is crucial for its inhibitory activity against hCA XII. The specific arrangement of functional groups allows for optimal interaction with the enzyme's active site.
The structural characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed insights into the compound's geometry and electronic environment . For instance, NMR data might reveal chemical shifts indicating the presence of specific functional groups and their interactions.
hCAXII-IN-1 participates in several chemical reactions primarily aimed at evaluating its inhibitory efficacy against hCA XII. The key reaction involves the binding of the inhibitor to the active site of the enzyme, which prevents substrate access and thus inhibits enzymatic activity.
Inhibition constants (Ki) are often determined through kinetic assays that measure the rate of enzymatic reactions in the presence of varying concentrations of hCAXII-IN-1. For example, studies have reported Ki values in the low nanomolar range (e.g., 14 nM), indicating potent inhibition .
The mechanism by which hCAXII-IN-1 inhibits hCA XII involves competitive inhibition at the enzyme's active site. The compound mimics the natural substrate (carbon dioxide), thereby blocking access and preventing the conversion to bicarbonate.
Molecular docking studies have shown that hCAXII-IN-1 forms critical interactions with key amino acid residues within the active site, such as Leu1198 and His1094, which are essential for maintaining enzyme function .
hCAXII-IN-1 is typically presented as a crystalline solid with specific melting points that can range between 230–235 °C depending on its purity and formulation.
The compound exhibits solubility in organic solvents like DMSO and has been characterized by various spectroscopic methods that confirm its structure. For instance, Infrared (IR) spectroscopy might show characteristic peaks corresponding to O-H and N-H stretching vibrations .
hCAXII-IN-1 has potential applications in biomedical research, particularly in developing therapies for diseases where hCA XII is implicated. Its selective inhibition profile makes it a candidate for treating conditions like certain cancers and glaucoma by modulating tumor pH or reducing intraocular pressure .
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7